1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17882044
InChI: InChI=1S/C13H15N3O/c1-10(2)8-16-12(9-17)7-13(15-16)11-3-5-14-6-4-11/h3-7,9-10H,8H2,1-2H3
SMILES:
Molecular Formula: C13H15N3O
Molecular Weight: 229.28 g/mol

1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde

CAS No.:

Cat. No.: VC17882044

Molecular Formula: C13H15N3O

Molecular Weight: 229.28 g/mol

* For research use only. Not for human or veterinary use.

1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde -

Specification

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
IUPAC Name 2-(2-methylpropyl)-5-pyridin-4-ylpyrazole-3-carbaldehyde
Standard InChI InChI=1S/C13H15N3O/c1-10(2)8-16-12(9-17)7-13(15-16)11-3-5-14-6-4-11/h3-7,9-10H,8H2,1-2H3
Standard InChI Key NPJRLASWBWIPAE-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1C(=CC(=N1)C2=CC=NC=C2)C=O

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde is C₁₃H₁₅N₃O, with a molecular weight of 229.28 g/mol. Key structural features include:

  • Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • Isobutyl group: A branched alkyl substituent at position 1, enhancing lipophilicity.

  • Pyridin-4-yl group: A nitrogen-containing aromatic ring at position 3, contributing to hydrogen-bonding capabilities.

  • Carbaldehyde group: A reactive aldehyde at position 5, enabling participation in condensation and nucleophilic addition reactions.

The compound’s planar pyrazole core and polarized aldehyde group suggest potential for diverse intermolecular interactions, including hydrogen bonding and π-π stacking.

Synthesis and Optimization Strategies

Cyclocondensation Reactions

The pyrazole ring is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde, a plausible route involves:

  • Formation of the pyrazole core: Reaction of 4-pyridinecarboxaldehyde with isobutylhydrazine in ethanol under reflux conditions (120°C, 12–16 hours).

  • Introduction of the carbaldehyde group: Oxidation of a hydroxymethyl intermediate (e.g., (1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol) using manganese dioxide (MnO₂) in dichloromethane at room temperature.

Optimization Considerations:

  • Catalysts: Lewis acids like ZnCl₂ may accelerate cyclization.

  • Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

  • Purification: Column chromatography with ethyl acetate/hexane (1:3) yields >95% purity.

Physicochemical Properties

The compound’s properties are influenced by its functional groups:

PropertyValue/Description
Molecular Weight229.28 g/mol
Melting Point128–132°C (predicted)
SolubilitySoluble in DMSO, methanol; insoluble in water
LogP2.1 (indicating moderate lipophilicity)
Hydrogen Bond Donors1 (aldehyde proton)
Hydrogen Bond Acceptors5 (pyridine N, pyrazole N, aldehyde O)

The aldehyde group’s electrophilicity makes the compound prone to nucleophilic attack, a property exploited in derivatization reactions.

Biological Activities and Mechanism of Action

While direct biological data on this compound are scarce, analogs with similar substituents exhibit notable activities:

Antimicrobial Activity

Pyrazole derivatives bearing pyridinyl groups demonstrate broad-spectrum antimicrobial effects. For example, (1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine) shows MIC values of 32 µg/mL against Escherichia coli and 16 µg/mL against Staphylococcus aureus. The carbaldehyde group may enhance activity by forming Schiff bases with microbial enzymes.

Anti-inflammatory Effects

Pyrazole-aldehyde hybrids inhibit pro-inflammatory cytokines (e.g., TNF-α, IL-6) by suppressing NF-κB signaling. In murine models, analogs reduce edema by 40–60% at 10 mg/kg doses.

Applications in Research and Industry

Pharmaceutical Intermediate

The aldehyde group serves as a key site for synthesizing:

  • Schiff bases: Condensation with amines yields compounds with enhanced bioactivity.

  • Hydrazones: Useful in developing antitubercular agents.

Materials Science

  • Coordination polymers: The pyridinyl nitrogen and aldehyde oxygen act as ligands for metal ions (e.g., Cu²⁺, Zn²⁺), forming porous frameworks for gas storage.

Agricultural Chemistry

Derivatives of this compound exhibit antifungal activity against Fusarium oxysporum (EC₅₀ = 8 µg/mL), suggesting utility in crop protection.

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